molecular formula C9H14OS2 B14309167 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one CAS No. 116145-43-8

3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one

Katalognummer: B14309167
CAS-Nummer: 116145-43-8
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: GISYQWKMTPXHRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one is an organic compound with a unique structure characterized by the presence of bis(methylsulfanyl) groups and a hex-5-en-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one typically involves the reaction of Meldrum’s acid with carbon disulfide in a one-pot process . The reaction conditions often require a base such as potassium carbonate and a solvent like acetone. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bis(methylsulfanyl) groups, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one stands out due to its hex-5-en-2-one backbone, which imparts unique chemical properties and reactivity

Eigenschaften

CAS-Nummer

116145-43-8

Molekularformel

C9H14OS2

Molekulargewicht

202.3 g/mol

IUPAC-Name

3-[bis(methylsulfanyl)methylidene]hex-5-en-2-one

InChI

InChI=1S/C9H14OS2/c1-5-6-8(7(2)10)9(11-3)12-4/h5H,1,6H2,2-4H3

InChI-Schlüssel

GISYQWKMTPXHRU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=C(SC)SC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.